molecular formula C20H31N2O4P B13421264 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid

Cat. No.: B13421264
M. Wt: 394.4 g/mol
InChI Key: APPKCKXXXYINIH-UHFFFAOYSA-N
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Description

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl group, a pyridine ring, and a phosphoric acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diisopropylamine with hydrocinnamic acid to form an intermediate, which is then further reacted with pyridine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N,N-di(propan-2-yl)propanamide: Shares structural similarities but lacks the pyridine ring.

    N,N-bisisopropyl-3-phenyl-2-propenamine: Similar backbone structure but different functional groups.

Uniqueness

The presence of both a phenyl group and a pyridine ring in 3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine makes it unique compared to its analogs

Properties

Molecular Formula

C20H31N2O4P

Molecular Weight

394.4 g/mol

IUPAC Name

3-phenyl-N,N-di(propan-2-yl)-3-pyridin-2-ylpropan-1-amine;phosphoric acid

InChI

InChI=1S/C20H28N2.H3O4P/c1-16(2)22(17(3)4)15-13-19(18-10-6-5-7-11-18)20-12-8-9-14-21-20;1-5(2,3)4/h5-12,14,16-17,19H,13,15H2,1-4H3;(H3,1,2,3,4)

InChI Key

APPKCKXXXYINIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C.OP(=O)(O)O

Origin of Product

United States

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